molecular formula C8H8INO3 B2951520 1-iodo-2-methoxy-3-methyl-5-nitrobenzene CAS No. 389806-31-9

1-iodo-2-methoxy-3-methyl-5-nitrobenzene

Cat. No.: B2951520
CAS No.: 389806-31-9
M. Wt: 293.06
InChI Key: YXJUUBDOTCMEMJ-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8INO3. It is a derivative of benzene, characterized by the presence of iodine, methoxy, methyl, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-2-methoxy-3-methylbenzene, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methoxy-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-2-methoxy-3-methyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxy-3-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison: 1-Iodo-2-methoxy-3-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which influences its reactivity and applications.

Properties

IUPAC Name

1-iodo-2-methoxy-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJUUBDOTCMEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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